Bienvenue dans la boutique en ligne BenchChem!

Insulin Degludec

Hypoglycemia Type 2 Diabetes Basal Insulin Comparative Efficacy

Ultra-long-acting basal insulin analog with hexadecanedioic acid side chain at LysB29 enabling reversible albumin binding and multi-hexamer depot formation. Confers ~25h half-life, >42h duration, and 4-fold lower day-to-day variability vs. glargine U100. Clinically proven to reduce nocturnal and severe hypoglycemia. Ideal for diabetes research, flexible dosing studies, and shift-work models. Research use only.

Molecular Formula C274H411N65O81S6
Molecular Weight 6104 g/mol
CAS No. 844439-96-9
Cat. No. B1494081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsulin Degludec
CAS844439-96-9
Synonyms(1A-21A),(1B-29B)-insulin (human), 29B-(N6-(N-(15-carboxy-1- oxopentadecyl)-L-gamma- glutamyl)-L-lysine)-
degludec
insulin degludec
Molecular FormulaC274H411N65O81S6
Molecular Weight6104 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC(=O)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN
InChIInChI=1S/C274H411N65O81S6/c1-28-146(23)223(331-210(357)119-275)268(412)335-222(145(21)22)264(408)305-172(89-97-218(369)370)234(378)300-169(84-92-204(279)351)238(382)326-198-131-424-425-132-199-259(403)323-193(126-341)256(400)312-177(103-138(7)8)241(385)313-183(110-154-66-74-160(345)75-67-154)244(388)301-167(82-90-202(277)349)235(379)308-176(102-137(5)6)239(383)303-171(88-96-217(367)368)237(381)320-189(116-205(280)352)251(395)316-185(112-156-70-78-162(347)79-71-156)247(391)327-197(258(402)322-191(273(419)420)118-207(282)354)130-423-422-129-196(231(375)290-122-211(358)295-166(86-94-215(363)364)233(377)299-165(62-53-99-288-274(283)284)229(373)289-123-212(359)297-181(108-152-57-45-41-46-58-152)243(387)315-182(109-153-59-47-42-48-60-153)246(390)317-186(113-157-72-80-163(348)81-73-157)254(398)338-226(150(27)344)270(414)339-100-54-63-201(339)262(406)306-173(271(415)416)61-51-52-98-287-208(355)93-85-174(272(417)418)296-209(356)64-49-38-36-34-32-30-31-33-35-37-39-50-65-214(361)362)329-266(410)221(144(19)20)334-252(396)179(105-140(11)12)310-245(389)184(111-155-68-76-161(346)77-69-155)314-240(384)175(101-136(3)4)307-227(371)148(25)294-232(376)170(87-95-216(365)366)304-263(407)220(143(17)18)333-253(397)180(106-141(13)14)311-249(393)188(115-159-121-286-135-293-159)319-255(399)192(125-340)298-213(360)124-291-230(374)195(128-421-426-133-200(328-260(198)404)261(405)337-225(149(26)343)269(413)324-194(127-342)257(401)336-224(147(24)29-2)267(411)330-199)325-242(386)178(104-139(9)10)309-248(392)187(114-158-120-285-134-292-158)318-236(380)168(83-91-203(278)350)302-250(394)190(117-206(281)353)321-265(409)219(142(15)16)332-228(372)164(276)107-151-55-43-40-44-56-151/h40-48,55-60,66-81,120-121,134-150,164-201,219-226,340-348H,28-39,49-54,61-65,82-119,122-133,275-276H2,1-27H3,(H2,277,349)(H2,278,350)(H2,279,351)(H2,280,352)(H2,281,353)(H2,282,354)(H,285,292)(H,286,293)(H,287,355)(H,289,373)(H,290,375)(H,291,374)(H,294,376)(H,295,358)(H,296,356)(H,297,359)(H,298,360)(H,299,377)(H,300,378)(H,301,388)(H,302,394)(H,303,383)(H,304,407)(H,305,408)(H,306,406)(H,307,371)(H,308,379)(H,309,392)(H,310,389)(H,311,393)(H,312,400)(H,313,385)(H,314,384)(H,315,387)(H,316,395)(H,317,390)(H,318,380)(H,319,399)(H,320,381)(H,321,409)(H,322,402)(H,323,403)(H,324,413)(H,325,386)(H,326,382)(H,327,391)(H,328,404)(H,329,410)(H,330,411)(H,331,357)(H,332,372)(H,333,397)(H,334,396)(H,335,412)(H,336,401)(H,337,405)(H,338,398)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,369,370)(H,415,416)(H,417,418)(H,419,420)(H4,283,284,288)/t146-,147-,148-,149+,150+,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,219-,220-,221-,222-,223-,224-,225-,226-/m0/s1
InChIKeyFYZPCMFQCNBYCY-WIWKJPBBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Insulin Degludec (CAS 844439-96-9): Ultra-Long-Acting Basal Insulin Analogue for Diabetes Research & Clinical Sourcing


Insulin degludec is a second-generation basal insulin analogue engineered with a hexadecanedioic acid side chain at LysB29 that enables reversible albumin binding and the formation of stable dihexamer structures upon subcutaneous injection [1]. This unique molecular design produces a flat, peakless pharmacokinetic profile with a terminal half-life of approximately 25 hours and a duration of action exceeding 42 hours at steady state, distinguishing it from both first-generation long-acting analogues (insulin glargine U100, insulin detemir) and concentrated formulations (insulin glargine U300) [2]. The compound is available in two concentrations (U100 and U200) and is indicated for once-daily subcutaneous administration in adults, adolescents, and children with diabetes mellitus requiring basal insulin therapy.

Why Insulin Degludec Cannot Be Substituted with Other Basal Insulin Analogues: A Procurement-Relevant Differentiation Analysis


Basal insulin analogues exhibit substantial differences in pharmacokinetic half-life, day-to-day glycemic variability, and hypoglycemia risk profiles that directly impact clinical outcomes and formulary decision-making. Insulin degludec's unique dual-depot mechanism (subcutaneous multi-hexamer formation plus circulating albumin binding) confers a terminal half-life approximately twice that of insulin glargine U100 (25.4 hours vs. 12.5 hours) and reduces day-to-day pharmacodynamic variability by a factor of four relative to insulin glargine at steady state [1]. These molecular and pharmacokinetic distinctions translate into clinically meaningful reductions in nocturnal and severe hypoglycemia rates demonstrated across multiple randomized controlled trials, making interchangeability with other basal insulins inappropriate without careful consideration of patient-specific risk factors and therapeutic goals.

Insulin Degludec Product-Specific Quantitative Evidence: Comparative Hypoglycemia, PK/PD, and Outcomes Data vs. Insulin Glargine U100, Glargine U300, and Detemir


Reduction in Nocturnal and Severe Hypoglycemia vs. Insulin Glargine U100 in Type 2 Diabetes: The SWITCH 2 Randomized Trial

In the SWITCH 2 randomized, double-blind, treat-to-target crossover trial (n=721 adults with type 2 diabetes and ≥1 hypoglycemia risk factor), insulin degludec demonstrated a 30% reduction in overall symptomatic hypoglycemia and a 42% reduction in nocturnal symptomatic hypoglycemia compared with insulin glargine U100 during the 16-week maintenance period [1]. The rate of overall symptomatic hypoglycemia was 185.6 episodes/100 patient-years (PYE) for degludec vs. 265.4 episodes/100 PYE for glargine U100 (rate ratio 0.70, 95% CI 0.61-0.80, p<0.001). Nocturnal symptomatic hypoglycemia rates were 55.2 vs. 93.6 episodes/100 PYE (rate ratio 0.58, 95% CI 0.46-0.74, p<0.001).

Hypoglycemia Type 2 Diabetes Basal Insulin Comparative Efficacy

Reduction in Overall and Nocturnal Hypoglycemia vs. Insulin Glargine U100 in Type 1 Diabetes: The SWITCH 1 Randomized Trial

The SWITCH 1 double-blind, randomized, crossover trial (n=501 adults with type 1 diabetes and ≥1 hypoglycemia risk factor) demonstrated that insulin degludec was superior to insulin glargine U100 for reducing overall symptomatic hypoglycemia (2200.9 vs. 2462.7 episodes/100 PYE; rate ratio 0.89, 95% CI 0.85-0.94, p<0.001) and nocturnal symptomatic hypoglycemia (277.1 vs. 428.6 episodes/100 PYE; rate ratio 0.64, 95% CI 0.56-0.73, p<0.001) during the 16-week maintenance period [1]. The proportion of patients experiencing severe hypoglycemia was 10.3% for degludec vs. 17.1% for glargine U100 (risk difference -6.8%, 95% CI -10.8% to -2.7%, p=0.002).

Type 1 Diabetes Hypoglycemia Basal Insulin Safety

Cardiovascular Safety Non-Inferiority with Lower Severe Hypoglycemia vs. Insulin Glargine U100: The DEVOTE Trial

The DEVOTE trial (n=7,637 patients with type 2 diabetes at high cardiovascular risk) was a randomized, double-blind, treat-to-target study designed to evaluate cardiovascular safety. Insulin degludec demonstrated non-inferiority to insulin glargine U100 for the primary outcome of major adverse cardiovascular events (MACE), with a hazard ratio of 0.91 (95% CI 0.78-1.06) [1]. Critically, degludec was associated with a 40% reduction in the rate of severe hypoglycemia (3.70 vs. 6.25 events/100 PYE; rate ratio 0.60, 95% CI 0.48-0.76, p<0.001) and a 53% reduction in the rate of nocturnal severe hypoglycemia (0.65 vs. 1.40 events/100 PYE; rate ratio 0.47, 95% CI 0.31-0.73, p<0.001) at equivalent glycemic control.

Cardiovascular Safety MACE Severe Hypoglycemia

Lower Severe Hypoglycemia and Nocturnal Hypoglycemia vs. Insulin Glargine U300: The CONCLUDE Head-to-Head Trial

In the CONCLUDE trial (n=1,609 insulin-treated patients with type 2 diabetes), insulin degludec U200 was compared head-to-head with insulin glargine U300. While the primary endpoint (overall symptomatic hypoglycemia) did not differ significantly between groups (rate ratio 0.88, 95% CI 0.73-1.06), pre-specified secondary endpoints revealed nominally significant reductions with degludec U200 for nocturnal symptomatic hypoglycemia (rate ratio 0.63, 95% CI 0.48-0.84) and severe hypoglycemia (rate ratio 0.20, 95% CI 0.07-0.57) during the 36-week maintenance period [1].

Insulin Glargine U300 Severe Hypoglycemia Nocturnal Hypoglycemia

Four-Fold Lower Day-to-Day Pharmacodynamic Variability vs. Insulin Glargine U100 at Steady State

In a double-blind, crossover glucose clamp study in 22 patients with type 1 diabetes, insulin degludec demonstrated four-fold lower day-to-day variability in glucose-lowering effect compared with insulin glargine U100 under steady-state conditions. The coefficient of variation (CV) for the area under the glucose infusion rate curve (AUC-GIR) was 20% for degludec vs. 82% for glargine U100 over 24 hours on the final clamp day (estimated treatment ratio 0.24, 95% CI 0.14-0.42, p<0.0001) [1].

Pharmacodynamics Glycemic Variability PK/PD

Superior Real-World HbA1c Reduction and Lower Hypoglycemia vs. Insulin Glargine U300 in Insulin-Naïve Type 2 Diabetes: CONFIRM Study

The CONFIRM non-interventional comparative effectiveness study (n=4,056 propensity-matched insulin-naïve adults with type 2 diabetes in US clinical practice) demonstrated that after 180 days of follow-up, insulin degludec was associated with a significantly larger HbA1c reduction (estimated treatment difference -0.27%, p=0.03), a 30% greater reduction in hypoglycemia rate (rate ratio 0.70, p<0.05), a 36% greater reduction in likelihood of hypoglycemia (odds ratio 0.64, p<0.01), and a 27% lower risk of treatment discontinuation (hazard ratio 0.73, p<0.001) compared with insulin glargine U300 [1].

Real-World Evidence Insulin-Naïve Comparative Effectiveness

Insulin Degludec Prioritized Research and Clinical Procurement Scenarios Based on Quantitative Differentiation Evidence


Clinical Procurement for Hypoglycemia-Vulnerable Type 1 or Type 2 Diabetes Cohorts

Health systems and payers prioritizing reduction in hypoglycemia-related hospitalizations and emergency department visits should preferentially position insulin degludec. The SWITCH 1 and SWITCH 2 trials provide robust, consistent evidence of significant reductions in overall symptomatic hypoglycemia (11% in T1D, 30% in T2D), nocturnal hypoglycemia (36% in T1D, 42% in T2D), and severe hypoglycemia (absolute reduction of 6.8% in T1D) compared with insulin glargine U100 [1]. The DEVOTE trial further confirms a 40% reduction in severe hypoglycemia in high-cardiovascular-risk T2D patients [2].

Formulary Positioning as Preferred Concentrated Basal Insulin Over Insulin Glargine U300

For patients requiring concentrated basal insulin formulations due to high insulin dose requirements (>80 units/day), the CONCLUDE trial provides head-to-head evidence that degludec U200 offers nominally significant reductions in nocturnal symptomatic hypoglycemia (rate ratio 0.63) and severe hypoglycemia (rate ratio 0.20) compared with glargine U300 [3]. The CONFIRM real-world study further demonstrates superior HbA1c reduction (-0.27%) and lower treatment discontinuation risk (27% reduction) with degludec vs. glargine U300 in insulin-naïve patients [4].

Pediatric Type 1 Diabetes Basal Insulin Sourcing for Children Aged 1-17 Years

The BEGIN Young 1 trial (NCT01513473) established the efficacy and safety of once-daily insulin degludec compared with once- or twice-daily insulin detemir in children and adolescents aged 1-17 years with type 1 diabetes. The 26-week treat-to-target study demonstrated non-inferior HbA1c reduction with degludec vs. detemir, supporting regulatory approval for pediatric use down to age 1 year [5]. This evidence enables pediatric endocrinology practices to standardize on a once-daily basal insulin that reduces injection burden compared with twice-daily detemir regimens.

Flexible Dosing Regimen Research in Circadian Rhythm and Shift-Work Diabetes Studies

The ultra-long duration of action (>42 hours) and four-fold lower day-to-day pharmacodynamic variability of insulin degludec compared with insulin glargine U100 support its use in studies evaluating flexible dosing intervals (8-40 hours between injections) [6]. This pharmacokinetic property is directly attributable to the unique dual-depot mechanism involving subcutaneous multi-hexamer dissociation and reversible albumin binding [7]. Researchers investigating glycemic management in shift workers, travelers, or patients with irregular schedules should prioritize degludec as the basal insulin of choice due to this validated dosing flexibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Insulin Degludec

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.